2-(Cyclohexyloxy)-6-fluoroaniline
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Overview
Description
2-(Cyclohexyloxy)-6-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyclohexyloxy group and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-6-fluoroaniline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 2,6-difluoroaniline with cyclohexanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-6-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(Cyclohexyloxy)-6-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-6-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexyloxy)-4-fluoroaniline
- 2-(Cyclohexyloxy)-6-chloroaniline
- 2-(Cyclohexyloxy)-6-bromoaniline
Uniqueness
2-(Cyclohexyloxy)-6-fluoroaniline is unique due to the presence of both a cyclohexyloxy group and a fluorine atom, which impart distinct chemical and physical properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyclohexyloxy-6-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBVPGBDLFNHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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